3-Methyl-3-(4-methylphenyl)pyrrolidine
CAS No.: 1248449-06-0
Cat. No.: VC2854978
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248449-06-0 |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | 3-methyl-3-(4-methylphenyl)pyrrolidine |
| Standard InChI | InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)12(2)7-8-13-9-12/h3-6,13H,7-9H2,1-2H3 |
| Standard InChI Key | FMQKRXSGCSHUJG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2(CCNC2)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2(CCNC2)C |
Introduction
Chemical Properties and Structure
Molecular Structure
3-Methyl-3-(4-methylphenyl)pyrrolidine consists of a pyrrolidine ring with two substituents at the 3-position: a methyl group and a 4-methylphenyl group. The pyrrolidine ring is a saturated five-membered heterocycle containing one nitrogen atom. The 4-methylphenyl group (also known as p-tolyl) is characterized by a methyl group at the para position of the benzene ring. This structural arrangement creates a tertiary carbon at position 3 of the pyrrolidine ring, making it a chiral center .
The compound can be represented by several notations:
Physical Properties
Based on its molecular structure and analogous compounds, 3-Methyl-3-(4-methylphenyl)pyrrolidine has the following physical properties:
Chemical Identifiers
Several standard chemical identifiers are used to uniquely identify 3-Methyl-3-(4-methylphenyl)pyrrolidine in chemical databases and literature:
| Identifier | Value | Source |
|---|---|---|
| PubChem CID | 62352990 | |
| CAS Number | 1248449-06-0 | |
| European Community (EC) Number | 858-051-7 | |
| IUPAC Name | 3-methyl-3-(4-methylphenyl)pyrrolidine |
Synthesis Methods
General Synthetic Approaches
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Cyclization reactions starting from appropriate linear precursors
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Nucleophilic substitution reactions involving pyrrolidine scaffolds
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Reduction of corresponding lactams or imides
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Metal-catalyzed coupling reactions
These approaches would typically involve multi-step organic reactions, requiring careful control of reaction conditions to ensure high yield and purity.
Purification Techniques
After synthesis, the compound would typically undergo purification procedures such as:
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Column chromatography
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Recrystallization
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Distillation (if the compound is sufficiently volatile)
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Preparative HPLC for high-purity requirements
The choice of purification technique would depend on the specific synthesis route and the presence of impurities.
Structural Characterization
Spectroscopic Analysis
Characterization of 3-Methyl-3-(4-methylphenyl)pyrrolidine would typically involve various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show signals for the aromatic protons (typically δ 7.0-7.2 ppm), methyl groups (δ 1.0-2.5 ppm), and pyrrolidine ring protons
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13C NMR would reveal the carbon framework, distinguishing aromatic, aliphatic, and nitrogen-adjacent carbons
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Mass Spectrometry:
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Would confirm the molecular weight of 175.27 g/mol
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Fragmentation pattern would show characteristic breaks at the bonds between the pyrrolidine ring and its substituents
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Infrared Spectroscopy:
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Would show characteristic bands for C-H, C-N, and aromatic C=C stretching
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X-ray Crystallography
X-ray crystallography would provide definitive structural information, including:
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Bond lengths and angles
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Absolute configuration at the stereogenic center
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Crystal packing arrangement
This technique requires obtaining suitable crystals of the compound, which might be challenging depending on its physical properties.
Chemical Reactivity
General Reactivity Patterns
Based on its structure, 3-Methyl-3-(4-methylphenyl)pyrrolidine would be expected to exhibit the following reactivity patterns:
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The secondary amine (NH) would serve as a nucleophile in various reactions including:
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Alkylation
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Acylation
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Sulfonylation
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Conjugate addition to electron-deficient alkenes
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The aromatic ring would undergo typical electrophilic aromatic substitution reactions, with the para-methyl group serving as an electron-donating group that activates the ring toward electrophilic attack.
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The tertiary carbon at position 3 could potentially undergo free-radical reactions under appropriate conditions.
Functional Group Transformations
The compound can serve as a precursor for more complex molecules through various transformations:
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N-functionalization to create amides, carbamates, or sulfonamides
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Oxidation of the pyrrolidine ring to form lactams
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Functionalization of the aromatic ring through halogenation, nitration, or other electrophilic substitution reactions
Applications and Significance
Chemical Research Applications
In the field of chemical research, 3-Methyl-3-(4-methylphenyl)pyrrolidine may serve as:
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An intermediate in organic synthesis
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A model compound for studying stereoelectronic effects
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A substrate for investigating new synthetic methodologies
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A precursor for materials with specialized properties
Industrial Relevance
Potential industrial applications of 3-Methyl-3-(4-methylphenyl)pyrrolidine or its derivatives may include:
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Fine chemical production
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Catalysis
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Specialty materials formulation
Biological Activity and Research Findings
Structure-Activity Relationships
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The pyrrolidine ring is often associated with CNS activity
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The 4-methylphenyl substituent may enhance lipophilicity and membrane permeability
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The methyl group at position 3 might influence receptor binding properties
Pharmacological Properties
Potential pharmacological properties of this compound, based on similar pyrrolidine derivatives, might include:
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Interaction with neurotransmitter systems
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Modulation of enzyme activity
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Influence on cell signaling pathways
These properties would need to be experimentally determined for this specific compound.
Current Research Trends
Synthetic Methodology Development
Current research efforts may focus on:
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Development of more efficient synthetic routes
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Stereoselective synthesis methods
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Green chemistry approaches to minimize environmental impact
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Scalable synthesis for industrial applications
Structure-Property Relationship Studies
Understanding how structural modifications affect the properties of 3-Methyl-3-(4-methylphenyl)pyrrolidine and related compounds may involve:
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Computational modeling studies
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Systematic variation of substituents
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Investigation of conformational preferences
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Analysis of crystal packing arrangements
Application Exploration
Research into potential applications may include:
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Screening for biological activity against various targets
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Evaluation as building blocks for more complex molecules
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Assessment of catalytic properties
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Investigation of material science applications
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